EGFR Inhibitor

Vue d'ensemble

Description

Les inhibiteurs du récepteur du facteur de croissance épidermique sont une classe de composés qui ciblent le récepteur du facteur de croissance épidermique, une protéine impliquée dans la régulation de la croissance cellulaire, de la survie et de la différenciation. Ces inhibiteurs sont principalement utilisés dans le traitement de divers cancers, en particulier le cancer du poumon non à petites cellules, où les mutations du récepteur du facteur de croissance épidermique sont fréquentes. En inhibant l'activité du récepteur du facteur de croissance épidermique, ces composés peuvent efficacement ralentir ou arrêter la prolifération des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs du récepteur du facteur de croissance épidermique implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante implique l'utilisation d'amines aromatiques et de composés halogénés, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements et une pureté élevés .

Méthodes de production industrielle : La production industrielle des inhibiteurs du récepteur du facteur de croissance épidermique implique souvent une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes permettent un contrôle précis des conditions de réaction et une évolutivité. L'utilisation de techniques de criblage à haut débit et d'optimisation garantit que le produit final répond aux normes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs du récepteur du facteur de croissance épidermique subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure chimique et améliorer l'activité biologique des inhibiteurs .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs du récepteur du facteur de croissance épidermique comprennent les agents halogénants, les agents réducteurs et les agents oxydants. Les conditions de réaction impliquent souvent des températures contrôlées, des pressions et l'utilisation d'atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont généralement les ingrédients pharmaceutiques actifs qui présentent une activité inhibitrice puissante contre le récepteur du facteur de croissance épidermique. Ces produits sont ensuite purifiés et formulés en formes galéniques adaptées à l'utilisation clinique .

Applications de la recherche scientifique

Les inhibiteurs du récepteur du facteur de croissance épidermique ont un large éventail d'applications de recherche scientifique. En chimie, ils sont utilisés comme outils pour étudier la structure et la fonction du récepteur du facteur de croissance épidermique et des voies de signalisation associées. En biologie, ces inhibiteurs aident à élucider les mécanismes de la croissance et de la différenciation cellulaires. En médecine, ils sont essentiels dans le traitement des cancers avec des mutations du récepteur du facteur de croissance épidermique, offrant une thérapie ciblée qui améliore les résultats pour les patients.

Mécanisme d'action

Le principal mécanisme d'action des inhibiteurs du récepteur du facteur de croissance épidermique implique l'inhibition de l'activité tyrosine kinase du récepteur du facteur de croissance épidermique. En se liant au site de liaison de l'adénosine triphosphate du récepteur, ces inhibiteurs empêchent la phosphorylation des résidus tyrosine, bloquant ainsi les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Cette inhibition conduit à la suppression de la croissance tumorale et induit l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Types of EGFR Inhibitors

-

First-Generation Inhibitors :

- Erlotinib and Gefitinib are reversible inhibitors that primarily target the wild-type and some mutant forms of EGFR.

- Clinical studies have shown their efficacy in prolonging survival in NSCLC patients with sensitive mutations.

-

Second-Generation Inhibitors :

- Afatinib is an irreversible inhibitor that targets both wild-type and mutant forms of EGFR, including T790M mutations.

- It has shown improved outcomes compared to first-generation inhibitors in certain patient populations.

- Third-Generation Inhibitors :

- Fourth-Generation Inhibitors :

Non-Small Cell Lung Cancer (NSCLC)

EGFR inhibitors are predominantly used in NSCLC, where approximately 20% to 50% of cases involve EGFR mutations. The most common mutations include exon 19 deletions and L858R substitutions.

- A study demonstrated that patients with NSCLC harboring EGFR mutations had a 70% objective response rate when treated with osimertinib after failure of first-line therapy .

- Combination therapies involving EGFR inhibitors with other agents, such as chemotherapy or immune checkpoint inhibitors, have also shown promise in enhancing treatment efficacy .

Case Studies

- Rechallenge with EGFR-TKIs :

- Combination Therapy :

Resistance Mechanisms

Despite the effectiveness of EGFR inhibitors, resistance remains a significant challenge. Mechanisms include secondary mutations (e.g., T790M), activation of alternative signaling pathways, and histological transformation. Understanding these mechanisms is crucial for developing next-generation inhibitors that can effectively target resistant tumors .

Recent Research Developments

Recent advancements include the use of machine learning to identify novel EGFR inhibitors and predict their bioactivity based on structural characteristics . Additionally, ongoing clinical trials are exploring the efficacy of new compounds designed to overcome existing resistance mechanisms.

Mécanisme D'action

The primary mechanism of action of epidermal growth factor receptor inhibitors involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor. By binding to the adenosine triphosphate-binding site of the receptor, these inhibitors prevent the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Les inhibiteurs du récepteur du facteur de croissance épidermique peuvent être comparés à d'autres composés similaires, tels que les inhibiteurs de tyrosine kinase ciblant différents récepteurs. Par exemple, les inhibiteurs ciblant le récepteur du facteur de croissance endothélial vasculaire ou le récepteur du facteur de croissance dérivé des plaquettes partagent des mécanismes d'action similaires mais diffèrent par leur spécificité et leurs applications thérapeutiques. La particularité des inhibiteurs du récepteur du facteur de croissance épidermique réside dans leur capacité à cibler sélectivement le récepteur du facteur de croissance épidermique, ce qui les rend très efficaces dans le traitement des cancers présentant des mutations spécifiques du récepteur du facteur de croissance épidermique .

Liste de composés similaires :- Gefitinib

- Erlotinib

- Afatinib

- Osimertinib

- Lapatinib

- Brigatinib

- Pyrotinib

- Vandetanib

Ces composés, bien que similaires dans leur fonction globale, présentent des différences dans leurs structures chimiques, leurs affinités de liaison et leurs applications cliniques .

Activité Biologique

Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of targeted therapies primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and head and neck cancers. These inhibitors work by blocking the activity of the EGFR, a receptor that, when activated, promotes cell proliferation and survival. This article delves into the biological activity of EGFR inhibitors, highlighting key findings from recent research, including data tables and case studies.

EGFR is a member of the receptor tyrosine kinase family that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. In cancer, mutations in the EGFR gene can lead to uncontrolled cell growth due to persistent activation of downstream signaling pathways. EGFR inhibitors function by binding to the receptor and inhibiting its kinase activity, thereby disrupting these pathways.

Types of EGFR Inhibitors

EGFR inhibitors can be classified into two main categories:

- First-Generation Inhibitors : Such as Erlotinib and Gefitinib, which are reversible inhibitors that primarily target the ATP-binding site of the receptor.

- Second-Generation Inhibitors : Such as Afatinib and Dacomitinib, which irreversibly bind to the receptor and have shown improved efficacy against certain mutations.

Biological Activity Data

Recent studies have reported various IC50 values (the concentration required to inhibit 50% of the target activity) for different EGFR inhibitors across various mutations:

| Compound | Target | IC50 (nM) | Mutation Sensitivity |

|---|---|---|---|

| Erlotinib | Wild-Type | 14.11 ± 0.19 | Sensitive |

| Afatinib | Wild-Type | 31 | Sensitive |

| Afatinib | Exon 19del | 0.2 | Highly Sensitive |

| Afatinib | L858R | 0.2 | Highly Sensitive |

| PD4 | Wild-Type | 4.78 ± 0.73 | Sensitive |

| PD13 | L858R/T790M | Not specified | Resistant |

These values indicate that newer compounds like PD4 exhibit significantly lower IC50 values compared to traditional inhibitors like Erlotinib, suggesting enhanced potency against both wild-type and mutant forms of EGFR .

Case Studies

Case Study 1: Afatinib in NSCLC

A clinical study involving patients with NSCLC demonstrated that Afatinib led to a median progression-free survival (PFS) of 11.2 months in patients with specific mutations compared to 9.3 months for those on standard chemotherapy . This highlights the potential for targeted therapies to improve outcomes in genetically defined patient populations.

Case Study 2: Novel Pyrimidine Derivatives

Research into fused pyrimidine systems has revealed their effectiveness as EGFR inhibitors. These compounds were tested across various cancer cell lines, showing significant antiproliferative activity linked to their ability to inhibit EGFR signaling pathways . The structure-activity relationship (SAR) studies indicated that modifications in heterocyclic structures could enhance inhibitory potency.

Research Findings

Recent literature emphasizes the importance of understanding the SAR of novel compounds to develop more effective EGFR inhibitors:

- Heteroaryl-based Pyrimidines : These derivatives have shown promise in preclinical studies for their ability to inhibit both wild-type and mutant forms of EGFR effectively .

- Combination Therapies : Studies have indicated that combining EGFR inhibitors with other therapeutic agents can enhance treatment efficacy, particularly in resistant cancer types .

Propriétés

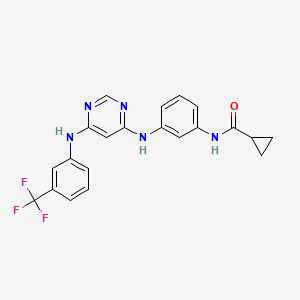

IUPAC Name |

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYSYJDKVYCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429554 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-07-8 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.